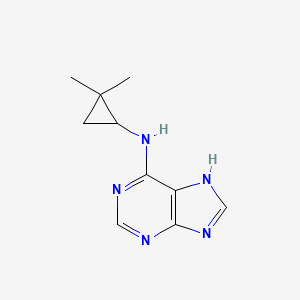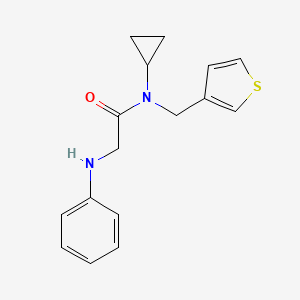![molecular formula C13H15NOS B7587125 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)
2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol, also known as TME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TME is a chiral molecule, meaning that it has two enantiomers that have different properties.
Wirkmechanismus
2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol acts as a selective serotonin reuptake inhibitor (SSRI), meaning that it prevents the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has been shown to have a number of biochemical and physiological effects. In animal studies, 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help improve mood and reduce anxiety. 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has also been shown to have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol is that it has low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol research. One area of interest is the development of new 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol derivatives with improved pharmacological properties. Another area of interest is the use of 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol in the development of new materials, such as liquid crystals and polymers. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol and its potential applications in the treatment of various diseases.
Synthesemethoden
2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol can be synthesized by reacting 2-bromo-4-(thiophen-2-ylmethylamino)benzene with sodium borohydride in ethanol. The resulting product is then treated with hydrochloric acid to obtain 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol. This synthesis method has been optimized to produce high yields of 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol with high purity.
Wissenschaftliche Forschungsanwendungen
2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has been studied extensively for its potential applications in various fields. In medicinal chemistry, 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has been investigated as a potential drug candidate for the treatment of depression, anxiety, and other neurological disorders. In addition, 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has been studied for its potential use in the development of new materials, such as liquid crystals and polymers.
Eigenschaften
IUPAC Name |
2-[4-(thiophen-2-ylmethylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-8-7-11-3-5-12(6-4-11)14-10-13-2-1-9-16-13/h1-6,9,14-15H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMWUXGMWPADDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((Thiophen-2-ylmethyl)amino)phenyl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)

![(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid](/img/structure/B7587056.png)
![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)
![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)
![2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)